1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide
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Overview
Description
1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and a hydroxyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide typically involves the reaction of pyrazole derivatives with fluoroethylating agents under controlled conditions. One common method includes the use of 2-fluoroethylamine as a starting material, which reacts with pyrazole-4-carboximidamide in the presence of a suitable catalyst and solvent. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and yield. The use of microreactors and advanced purification techniques further optimizes the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-N’-hydroxypyrazole-4-carboximidamide
- 1-(2-bromoethyl)-N’-hydroxypyrazole-4-carboximidamide
- 1-(2-iodoethyl)-N’-hydroxypyrazole-4-carboximidamide
Uniqueness
1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C6H9FN4O |
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Molecular Weight |
172.16 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10) |
InChI Key |
FIAJQOUAFRPSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCF)C(=NO)N |
Origin of Product |
United States |
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